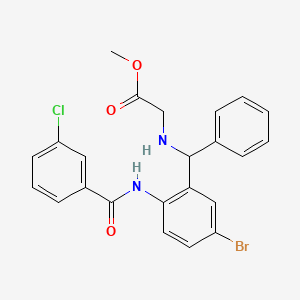

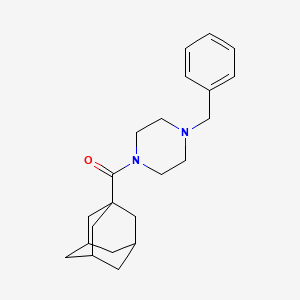

![molecular formula C20H19N5 B2932596 N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-77-8](/img/structure/B2932596.png)

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities and are used in the development of new therapies . The compound is commonly conjugated to another agent to form a “bifunctional” molecule .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of amines and a pyrimidine derivative. The mixture is typically dissolved in isopropanol and refluxed for several hours. After reaching room temperature, water is added to precipitate out the products . The synthesis can be carried out using both green and conventional methods .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core is substituted at the C-4 position with different aromatic, aryl, and alkyl groups . The exact structure can be confirmed using spectroscopic methods .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the relocation of heteroatoms within the rings of condensed systems or in their substituents via the processes of ring opening and ring closure . This is known as the Dimroth rearrangement .Applications De Recherche Scientifique

Synthesis and Characterization

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been extensively studied for their synthesis and structural characterization. The reaction of hydroxymethyl pyrazole derivatives with primary amines yields various pyrazolo derivatives, which have been identified through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds exhibit potential biological activity against breast cancer and microbes, suggesting a link between their chemical structure and biological function (Titi et al., 2020).

Antimicrobial and Antitumor Activity

Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors for the treatment of Mycobacterium tuberculosis, showing significant in vitro growth inhibition and low hERG liability, which marks them as promising inhibitors of M.tb (Sutherland et al., 2022). Additionally, certain pyrazolo[3,4-d]pyrimidine analogues have shown to exhibit A1 adenosine receptor affinity, with specific substituents enhancing overall activity, indicating their potential in therapeutic applications targeting receptor subclasses (Harden et al., 1991).

Antiviral Activity

New series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have been synthesized and evaluated for antiviral activity, particularly against herpes simplex virus type-1, demonstrating strong antiviral properties compared to standard drugs, showcasing the potential of these compounds in antiviral therapies (Tantawy et al., 2012).

Anti-5-Lipoxygenase and Anticancer Agents

A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the significant potential of these compounds in cancer treatment and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives have shown activity against mycobacterium tuberculosis . Other pyrimidin-4-amine derivatives have been reported to inhibit kinases , suggesting that N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also target kinases.

Mode of Action

It’s suggested that similar compounds can penetrate bacterial cells and have suitable binding interactions with their targets . In the case of kinase inhibition, these compounds might bind to the kinase active site, preventing the phosphorylation of substrates and thus inhibiting signal transduction pathways .

Biochemical Pathways

If this compound acts as a kinase inhibitor, it could affect various signal transduction pathways, depending on the specific kinases it targets .

Pharmacokinetics

Similar compounds have been noted to maintain drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest good absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

Similar compounds have shown in vitro activity against mycobacterium tuberculosis and have been reported to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-13-24-25-20(18)23-14-22-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITKALFBFATPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

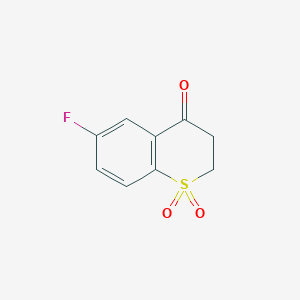

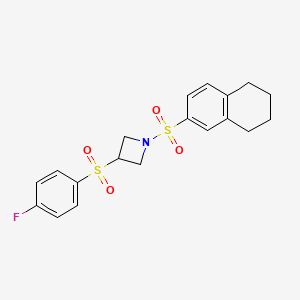

![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)

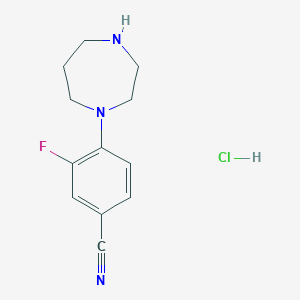

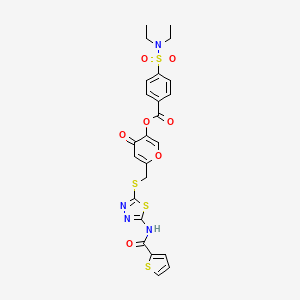

![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)

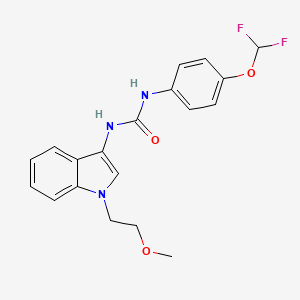

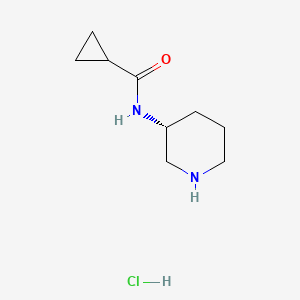

![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)